N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-7-6-10-19(17(16)2)26-22(31)15-33-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(32)18-8-4-3-5-9-18/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGQKXWTSJTWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 460.56 g/mol. Its structure includes a benzamide moiety linked to a triazolo-pyridazine scaffold, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing physiological responses.
- Protein Interactions : The compound's ability to bind to proteins may alter cellular signaling pathways.
Antimicrobial Activity
Research indicates that similar compounds with triazole and pyridazine structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways critical for microbial survival.
Anti-inflammatory Effects
Compounds with similar scaffolds have been investigated for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, studies on related compounds have demonstrated IC50 values indicating potent COX-II inhibition.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Triazole derivatives have been linked to chemopreventive effects through mechanisms such as apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of triazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected antibacterial potency, suggesting that this compound could exhibit similar or enhanced activity.
| Pathogen | Zone of Inhibition (mm) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 18 | Standard Antibiotic |
| Escherichia coli | 15 | Standard Antibiotic |
Study 2: COX Inhibition Assay
In vitro assays demonstrated that related compounds effectively inhibited COX enzymes. The study highlighted that structural modifications influenced selectivity and potency:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| N-(similar triazole derivative) | 0.011 | High |
| N-(2-(6-substituted pyridazine) | 0.025 | Moderate |
Q & A
Basic Research: What synthetic methodologies are optimal for producing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step heterocyclization and functionalization. Key steps include:
- Thioamide intermediate formation : Reacting isothiocyanate derivatives (e.g., N-substituted acetamides) with thiol-containing precursors under ethanol reflux (15–20 minutes) .
- Cyclization : Using concentrated sulfuric acid as a cyclizing agent at 293–298 K for 24 hours to form the triazolopyridazine core .
- Purification : Employing TLC (chloroform:acetone, 3:1) and recrystallization (ethanol or acetic acid) to isolate intermediates and final products .
Optimization Strategies : Adjust reactant stoichiometry (e.g., 1:1 molar ratios for intermediates), solvent polarity, and reaction duration. Monitor progress via IR spectroscopy (e.g., νmax=1670–1657 cm⁻¹ for carbonyl groups) .
Basic Research: How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.52–7.94 ppm for benzamide groups) and methyl/methylene signals (e.g., δ 1.91 ppm for CH₃) .
- IR : Confirm carbonyl (1649–1670 cm⁻¹) and thioamide (1130–1122 cm⁻¹) functionalities .
- Mass Spectrometry : Validate molecular weight (e.g., m/z=384 [M+H]⁺ for intermediates) .
- X-ray Crystallography : Resolve co-crystals (where applicable) to confirm stereochemistry and intermolecular interactions .
Advanced Research: What mechanistic pathways govern the heterocyclization of intermediates during synthesis?
Methodological Answer:
Mechanistic studies should focus on:
- Intermediate Trapping : Use quenching experiments (e.g., ice-water termination) to isolate transient species like thioamide intermediates .
- Kinetic Profiling : Monitor reaction progress via time-resolved NMR or HPLC to identify rate-determining steps (e.g., cyclization in sulfuric acid) .
- Computational Modeling : Apply DFT calculations to map energy barriers for ring closure and sulfur participation in cyclization .
Advanced Research: How can researchers resolve contradictions in spectral data or unexpected byproduct formation?
Methodological Answer:
- Byproduct Identification : Use high-resolution LC-MS/MS to detect impurities (e.g., uncyclized intermediates or oxidized derivatives) .
- Variable Temperature NMR : Resolve overlapping signals (e.g., NH protons in δ 8.94–10.68 ppm) by altering solvent or temperature .
- Reaction Parameter Screening : Systematically vary stoichiometry, solvent (e.g., DMF vs. ethanol), and catalysts to suppress side reactions .
Advanced Research: What experimental frameworks are suitable for evaluating biological activity in vitro or in vivo?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement studies (e.g., for G-protein-coupled receptors) .
- In Vivo Models : Use randomized block designs (e.g., split-split plot for dose-response studies) with controls for pharmacokinetic profiling .
Advanced Research: How can computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D coordinates (InChIKey: YUIYLRZZOTYCSH) to model binding to target proteins .
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability and binding free energies .
- ADMET Prediction : Apply SwissADME to estimate bioavailability, metabolic pathways, and toxicity .
Advanced Research: What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMSO or THF for better solubility in large batches .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., sulfuric acid cyclization) .
- Purification Scalability : Transition from TLC to flash chromatography or preparative HPLC for high-throughput purification .
Advanced Research: How can stability studies under varying conditions inform formulation development?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC for degradation products .
- pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–10) using UV-Vis spectroscopy .
- Excipient Compatibility : Screen with common excipients (e.g., lactose, PVP) via DSC to detect interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
